molecular formula C19H19N3O3S2 B11021878 Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11021878
M. Wt: 401.5 g/mol
InChI Key: SWIKMWARBNSSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of thiourea with an alpha-halo ketone, followed by further modifications to introduce the desired substituents . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are also crucial in industrial settings to handle the reactive intermediates and final product safely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substituents and the resulting chemical properties. These unique features make it suitable for specialized applications in various scientific fields.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-10(2)15-14(18(24)25-4)21-19(27-15)22-17(23)16-13(20-11(3)26-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,21,22,23)

InChI Key

SWIKMWARBNSSOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.